Satraplatin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

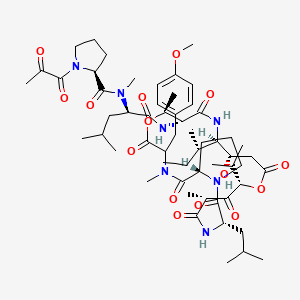

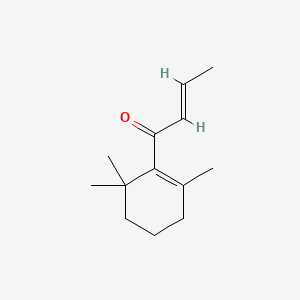

Satraplatin is a platinum-based antineoplastic agent that has been investigated for its potential in treating various cancers, including prostate, lung, and ovarian cancers . It is unique among platinum-based chemotherapeutic drugs because it is the first to be administered orally . The compound’s chemical formula is C10H22Cl2N2O4Pt, and it has a molar mass of 500.28 g/mol .

Preparation Methods

Satraplatin is synthesized through a series of chemical reactions involving platinum coordination complexes. The preparation involves the reaction of platinum(IV) chloride with cyclohexylamine and acetic acid under controlled conditions . The resulting product is purified and characterized using various analytical techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy . Industrial production methods often involve encapsulation with cyclodextrin to enhance the compound’s water solubility and stability .

Chemical Reactions Analysis

Satraplatin undergoes several types of chemical reactions, including reduction, hydration, and substitution reactions. Common reagents used in these reactions include heme proteins, liver microsomes, and reducing agents like NADH . The major products formed from these reactions include the active platinum(II) complex and various hydrated species .

Scientific Research Applications

Satraplatin has been extensively studied for its potential in overcoming drug resistance in cancer treatment. It has shown efficacy in cisplatin-resistant cell lines and has been formulated into nanoparticles to enhance its delivery and reduce toxicity . The compound has also been investigated for its use in combination with other therapies, such as radiotherapy, to improve treatment outcomes in lung and head and neck cancers . Additionally, this compound’s encapsulation with cyclodextrin has been explored to improve its bioavailability and stability in pharmaceutical formulations .

Mechanism of Action

Satraplatin exerts its effects by binding to the DNA of cancer cells, thereby inhibiting cell division and inducing apoptosis . The compound is a prodrug, meaning it is metabolized in the body to its active form, JM118 . This active form interacts with DNA, forming cross-links that prevent the replication and transcription of the genetic material, ultimately leading to cell death . The molecular targets involved in this process include the DNA itself and various cellular enzymes that facilitate the drug’s activation and binding .

Comparison with Similar Compounds

Satraplatin is part of a class of platinum-based chemotherapeutic agents, which includes cisplatin, carboplatin, and oxaliplatin . Unlike these other compounds, this compound is administered orally, which offers greater convenience and potentially fewer side effects . It is also more lipophilic and chemically stable, which enhances its bioavailability . Similar compounds include other platinum(IV) complexes that have been investigated for their anticancer activity, such as (OC-6-33)-dichloridobis((4-ethoxy)-4-oxobutanoato)-bis(ethylamine)platinum(IV) and (OC-6-33)-diammine(cyclobutane-1,1-dicarboxylato)-bis((4-cyclopentylamino)-4-oxobutanoato)platinum(IV) .

Properties

Molecular Formula |

C10H24Cl2N2O4Pt |

|---|---|

Molecular Weight |

502.3 g/mol |

IUPAC Name |

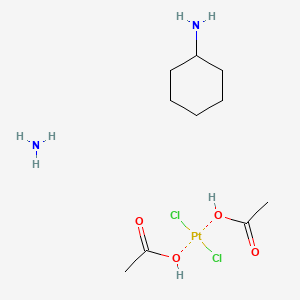

acetic acid;azane;cyclohexanamine;dichloroplatinum |

InChI |

InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+2/p-2 |

InChI Key |

TWEQNPPRXJRHHM-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CCC(CC1)N.N.Cl[Pt]Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O-[1-O-[(Z)-9-Octadecenoyl]-2-O-hexadecanoyl-L-glycero-3-phospho]choline](/img/structure/B1235694.png)

![(2Z)-2-[2-hydroxy-3,4-dimethoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B1235708.png)

![(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B1235710.png)

![(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol](/img/structure/B1235711.png)